molecular formula C37H28O4 B14921421 Methanediyldinaphthalene-1,2-diyl bis(3-methylbenzoate)

Methanediyldinaphthalene-1,2-diyl bis(3-methylbenzoate)

Cat. No.: B14921421
M. Wt: 536.6 g/mol
InChI Key: JZGDJWQRSKKLOH-UHFFFAOYSA-N
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Description

1-({2-[(3-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 3-METHYLBENZOATE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(3-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 3-METHYLBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification and condensation reactions under controlled conditions. Common reagents used in these reactions include benzoic acid derivatives, naphthalene derivatives, and appropriate catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(3-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 3-METHYLBENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

1-({2-[(3-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 3-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-({2-[(3-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 3-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-4-[(3-METHYLBENZOYL)OXY]PHENYL 3-METHYLBENZOATE: Similar in structure but contains a bromine atom.

    3-(1-{3-[(3-METHYLBENZOYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 3-METHYLBENZOATE: Contains a cyclohexyl group, adding to its complexity.

Uniqueness

1-({2-[(3-METHYLBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 3-METHYLBENZOATE is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C37H28O4

Molecular Weight

536.6 g/mol

IUPAC Name

[1-[[2-(3-methylbenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 3-methylbenzoate

InChI

InChI=1S/C37H28O4/c1-24-9-7-13-28(21-24)36(38)40-34-19-17-26-11-3-5-15-30(26)32(34)23-33-31-16-6-4-12-27(31)18-20-35(33)41-37(39)29-14-8-10-25(2)22-29/h3-22H,23H2,1-2H3

InChI Key

JZGDJWQRSKKLOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)CC4=C(C=CC5=CC=CC=C54)OC(=O)C6=CC=CC(=C6)C

Origin of Product

United States

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